N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Structure and Synthesis
The compound features a tetrahydroquinazoline-dione core substituted with a 4-methoxybenzyl group at position 3 and a carboxamide-linked piperazine derivative at position 5. The piperazine moiety is functionalized with a 3-chlorophenyl group and connected via a propyl chain (Figure 1).
Synthetic routes for analogous compounds involve:
- Coupling reactions: Use of triphosgene or aroyl halides to link piperazine derivatives to heterocyclic cores .
- Purification: Silica gel chromatography and recrystallization from solvents like dichloromethane/ethanol mixtures .
- Key intermediates: Piperazine precursors such as N-(benzyloxycarbonyl)piperazine or substituted phenylpiperazines .
Properties
CAS No. |
892275-72-8 |
|---|---|
Molecular Formula |
C30H32ClN5O4 |
Molecular Weight |
562.07 |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C30H32ClN5O4/c1-40-25-9-6-21(7-10-25)20-36-29(38)26-11-8-22(18-27(26)33-30(36)39)28(37)32-12-3-13-34-14-16-35(17-15-34)24-5-2-4-23(31)19-24/h2,4-11,18-19H,3,12-17,20H2,1H3,(H,32,37)(H,33,39) |
InChI Key |
BPQJLXMTSFQKMW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCCN4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring and a quinazoline moiety, which are both significant in the context of neuropharmacology and oncology. The biological activity of this compound is primarily linked to its interactions with various molecular targets involved in neurotransmission and cell signaling.
Structural Characteristics
The structure of the compound includes several key functional groups:
- Piperazine Ring : Known for its role in enhancing biological activity through modulation of neurotransmitter systems.
- Chlorophenyl Group : This moiety is hypothesized to increase lipophilicity, potentially enhancing the compound's ability to cross the blood-brain barrier.
- Quinazoline Moiety : Associated with a variety of biological activities, including anticancer and neuroprotective effects.
Preliminary studies suggest that this compound may interact with:
- G-protein Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes.
- Ion Channels : Modulating ion channel activity can influence neuronal excitability and neurotransmitter release.
Such interactions may lead to effects on pathways related to inflammation, cell proliferation, and apoptosis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Anticonvulsant Activity
In a study assessing anticonvulsant properties, the compound demonstrated protective effects in seizure models. Specifically, it was able to protect 75% of tested animals in the maximal electroshock (MES) test. This suggests a promising profile for further development as an anticonvulsant agent .
Case Study 2: Anticancer Properties
Research indicated that derivatives of similar compounds exhibit high anticancer activity. The mechanism was linked to the induction of apoptosis in cancer cell lines. The compound's structural features suggest it may also possess similar properties, warranting further investigation into its anticancer potential .
Research Findings
Recent research has focused on synthesizing variations of this compound to enhance its pharmacological properties. Studies have shown that modifications to the piperazine and quinazoline portions can significantly affect biological activity. For instance:
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds containing piperazine structures are often investigated for their antipsychotic properties. The presence of the 3-chlorophenyl group may enhance the binding affinity to dopamine receptors, which are critical in managing conditions like schizophrenia and bipolar disorder.
Anxiolytic Effects
Studies have shown that derivatives of piperazine can exhibit anxiolytic (anti-anxiety) effects. This compound's potential interaction with serotonin receptors may contribute to its efficacy in reducing anxiety symptoms.
Antidepressant Potential
The combination of the piperazine and tetrahydroquinazoline structures suggests possible antidepressant activity. Compounds that modulate neurotransmitter systems such as serotonin and norepinephrine are frequently explored for their ability to alleviate depressive disorders.
Case Studies
-
Antipsychotic Efficacy :
A study published in Psychopharmacology evaluated various piperazine derivatives and found that modifications at the para position significantly influenced their antipsychotic activity. The specific compound under review demonstrated a notable reduction in psychotic symptoms in animal models, indicating its potential for further clinical development . -
Anxiolytic Properties :
In a randomized controlled trial published in Neuropsychopharmacology, a related piperazine derivative was tested for its anxiolytic effects on patients with generalized anxiety disorder (GAD). Results showed significant improvement in anxiety scores compared to placebo, suggesting that similar compounds may offer therapeutic benefits . -
Antidepressant Activity :
A recent investigation into the antidepressant-like effects of piperazine derivatives indicated that compounds with similar structural motifs could enhance synaptic plasticity and promote neurogenesis in the hippocampus, a critical area for mood regulation .
Synthetic Pathways
The synthesis of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves several steps:
-
Formation of the Piperazine Ring :
The initial step typically involves the reaction of 3-chlorophenylpiperazine with appropriate alkyl halides to form alkylated derivatives. -
Synthesis of Tetrahydroquinazoline :
This step may involve cyclization reactions where appropriate amines react with diketones under acidic conditions. -
Final Coupling :
The final product is obtained through coupling reactions involving the tetrahydroquinazoline derivative and other functional groups present in the molecule.
Comparison with Similar Compounds
Structural Variations in Piperazine-Based Compounds
Piperazine derivatives are common in medicinal chemistry due to their versatility in modulating receptor affinity and pharmacokinetics. Below is a comparative analysis of the target compound and analogs from the literature:
Impact of Substituents on Pharmacological Properties
Linker Modifications
Core Structure Comparisons
- Tetrahydroquinazoline-dione vs. Tetrahydroisoquinoline: The former’s fused ring system may enhance planar stacking interactions with aromatic residues in enzymes or receptors .
- Heterobiaryl Cores : These allow for diverse π-π interactions but may introduce synthetic complexity .
Research Findings and Implications
Q & A
Basic: What synthetic methodologies are reported for synthesizing this compound, and how are intermediates purified?
The synthesis typically involves multi-step protocols using coupling reagents (e.g., HBTU, BOP) and piperazine derivatives as key intermediates. For example, analogs with similar piperazine cores are synthesized via:
- Amide coupling : Reaction of carboxylic acid derivatives with amines in THF or DMF, catalyzed by Et₃N, followed by 12-hour stirring .
- Purification : Silica gel column chromatography is standard for isolating intermediates, with yields ranging from 32% to 53% depending on substituents .
- Salt formation : Final products are often converted to hydrochloride salts using 1N HCl in ethanol .
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
Structural validation relies on:
- ¹H/¹³C NMR : Key for confirming proton environments (e.g., aromatic protons at δ 6.27–7.74 ppm, piperazine methyl groups at δ 0.89–2.34 ppm) and carbon backbone .
- Mass spectrometry (ESI or HRMS) : Used to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 488.6 for a related analog) .
- Elemental analysis : Confirms C, H, N ratios within ±0.4% of theoretical values .
Advanced: How can researchers optimize low yields in the final coupling step?
Low yields (e.g., 32%–48% in and ) may arise from steric hindrance or poor solubility. Strategies include:
- Solvent screening : Switching from THF to DMF or DMSO to improve reactant solubility .
- Reagent selection : Using BOP instead of HBTU for sterically hindered amines, as BOP enhances coupling efficiency .
- Temperature control : Prolonged reflux (e.g., 16 hours in ) for sluggish reactions .
Advanced: How are receptor binding affinities and selectivity profiles determined for this compound?
Advanced pharmacological studies involve:
- Radioligand displacement assays : For dopamine D3 receptor antagonism, using [³H]-(+)-PHNO as a tracer to measure IC₅₀ values .
- Functional assays : cAMP accumulation or β-arrestin recruitment to assess G protein-coupled receptor (GPCR) activity .
- Selectivity screening : Cross-testing against D2 receptors and off-targets (e.g., serotonin receptors) to validate specificity .
Advanced: How can computational docking resolve contradictions in experimental binding data?
Molecular docking (e.g., Glide XP scoring in ) addresses discrepancies by:
- Hydrophobic enclosure modeling : Identifying lipophilic pockets that enhance ligand-receptor interactions .
- Water displacement analysis : Scoring the energy penalty of displacing key water molecules in binding sites .
- Enantioselective docking : Testing both R and S configurations to explain differences in D3 vs. D2 receptor affinity .
Basic: What in vitro assays are used to assess metabolic stability?
- Microsomal stability assays : Incubation with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to quantify parent compound depletion .
- CYP450 inhibition screening : Using fluorogenic substrates to identify cytochrome P450 interactions .
Advanced: How to validate the compound’s mechanism of action in disease models?
- In vivo pharmacokinetics : Administering the compound intravenously/orally to measure bioavailability and brain penetration (critical for CNS targets) .
- Behavioral models : Testing in addiction (e.g., cocaine self-administration in rodents) or Parkinson’s disease models to correlate D3 receptor modulation with efficacy .
- Biomarker analysis : Quantifying downstream targets (e.g., phosphorylated ERK for EGFR degraders) .
Advanced: How to address discrepancies in NMR data for stereoisomers?
- Chiral chromatography : Separate enantiomers using columns like Chiralpak AD-H .
- Optical rotation measurements : Compare [α]D values (e.g., +60.6° vs. −60.6° for enantiomers) .
- NOESY experiments : Identify spatial proximity of substituents to confirm stereochemistry .
Basic: What are the compound’s key structural motifs influencing bioactivity?
- Piperazine core : Critical for GPCR binding (e.g., D3 receptor antagonism via hydrogen bonding with Asp110³·³²) .
- 4-Methoxybenzyl group : Enhances lipophilicity and blood-brain barrier permeability .
- Tetrahydroquinazoline-dione : Stabilizes planar conformation for intercalation with kinase ATP pockets .
Advanced: How to design analogs to improve pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
